molecular formula C14H24N4O4 B12309393 rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate

rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate

Cat. No.: B12309393
M. Wt: 312.36 g/mol
InChI Key: VPQCDOGFYBVWBJ-UHFFFAOYSA-N
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Description

rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a cyclopentyl group, and a tert-butyl carbamate moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the preparation of the cyclopentyl group with the desired stereochemistry.

    Introduction of the triazole ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the tert-butyl carbamate group: The final step involves the attachment of the tert-butyl carbamate group to the cyclopentyl-triazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate can be compared with similar compounds such as:

    rac-tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate: This compound has a similar cyclopentyl and carbamate structure but lacks the triazole ring.

    rac-tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate: This compound features a different substituent on the cyclopentyl ring and a silyl protecting group.

The uniqueness of this compound lies in its combination of the triazole ring, cyclopentyl group, and tert-butyl carbamate moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl N-[[2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C14H24N4O4/c1-14(2,3)22-13(21)15-7-9-5-8(6-10(9)19)11-16-17-12(20)18(11)4/h8-10,19H,5-7H2,1-4H3,(H,15,21)(H,17,20)

InChI Key

VPQCDOGFYBVWBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CC1O)C2=NNC(=O)N2C

Origin of Product

United States

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